2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one
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Description
2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one is a useful research compound. Its molecular formula is C16H11ClN2O3 and its molecular weight is 314.73. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Heterocyclic Transformations
Researchers have developed methods to synthesize and convert related furanone and pyridazinone compounds into a variety of heterocyclic systems. These include the preparation of 3-(1,3-diphenylpyrazol-4-yl-methylene)-5-aryl-2(3H)-furanones, which were further converted into pyridazinones, oxadiazoles, triazoles, and other derivatives, showcasing the compound's versatility as a precursor for generating biologically relevant heterocycles (Hashem et al., 2007).
Biological Activities
Several studies have demonstrated the biological activities of compounds derived from or related to "2-(2-(4-chlorophenyl)-2-oxoethyl)-6-(furan-2-yl)pyridazin-3(2H)-one". For instance, compounds synthesized from related furanone and pyridazinone derivatives have shown promising antiviral activities against HAV and HSV-1, highlighting the potential for these compounds in antiviral research (Hashem et al., 2007). Furthermore, novel synthetic routes have been established for creating 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, demonstrating the structural diversity achievable from related precursors (Koza et al., 2013).
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-12-5-3-11(4-6-12)14(20)10-19-16(21)8-7-13(18-19)15-2-1-9-22-15/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXAQPXNWQEPRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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